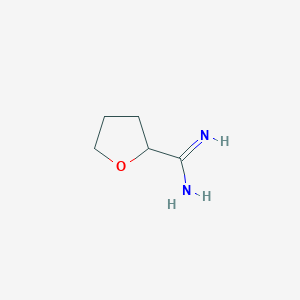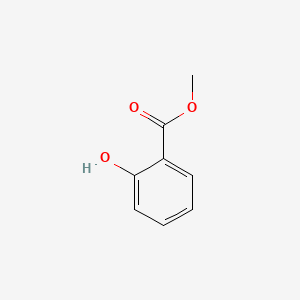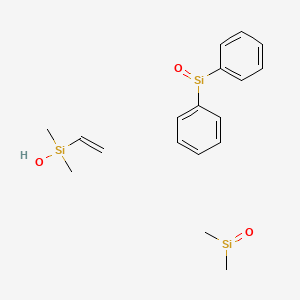![molecular formula C47H75N13O11 B3029593 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid CAS No. 71800-37-8](/img/structure/B3029593.png)
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unique Oxidation Reaction of Amides
The study presented in paper explores a novel oxidation reaction catalyzed by ruthenium porphyrins, which efficiently converts N-acyl cyclic amines to N-acyl amino acids. This reaction is significant for its selective C-N bond cleavage at the less substituted carbon, a unique feature that allows for the direct conversion of proline residues in peptides to glutamate. The process involves an alpha-hydrogen atom abstraction as the rate-determining step, as evidenced by a large intramolecular kinetic isotope effect. The findings have implications for the synthesis of N-acylamino acids and imides from lactams.
Asymmetric Michael Addition Catalysis
Paper describes the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an organocatalyst for the stereoselective Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. The catalyst, derived from L-proline, enables the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity. This work contributes to the field of asymmetric synthesis, providing a method to produce compounds with high diastereomeric and enantiomeric excess.
Synthesis of L-2-Amino-5-arylpentanoic Acids
In paper , the synthesis and resolution of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, are detailed. The study outlines a method that avoids harsh acid treatment, instead using acylase for the resolution of the amino acids. This research provides a pathway for the preparation of these important compounds, which have relevance in the study of AM-toxins.
Oxidative Decarboxylation-Beta-Iodination of Amino Acids
The synthesis of 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of amino acids is the focus of paper . This method introduces iodine at the 3-position and allows for various substituents at the C-2 position. The reaction's stereoselectivity is also examined, offering insights into the synthesis of bicyclic systems found in natural products.
Synthesis of Trifluoromethyl-Containing Myosmines
Paper explores the reaction between 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and 2-(aminomethyl)pyridine, leading to the formation of diastereomeric pyrrolines with high diastereoselectivity. The study provides a method for synthesizing trifluoromethyl-containing myosmines, which are of interest due to their potential biological activity.
Preparation of Heterocyclic Systems
The work in paper presents the synthesis of various heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates. The study demonstrates the versatility of these reagents in preparing compounds such as pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones, which have potential applications in medicinal chemistry.
Unsymmetrical Schiff Bases from 3,4-Diaminopyridine
Paper reports the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine. The crystal structure of one such compound reveals intermolecular hydrogen-bonded dimers, providing insight into the reaction mechanism and the tautomeric forms of these compounds in solution.
Heterocyclization of 2-Acyl-1,1,3,3-tetracyanopropenides
In paper , a cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides is described, leading to the formation of pyrrolo[3,4-c]pyridine and pyrrolo[3,4-d]thieno[2,3-b]pyridine derivatives. This reaction introduces a new fused heterocyclic scaffold, expanding the toolbox for synthetic chemists in the creation of complex heterocyclic structures.
Schiff Bases from 2,3-Diaminopyridine
Paper focuses on the synthesis of unsymmetrical Schiff bases from 2,3-diaminopyridine and their spectral characterization. The crystal structure of one compound is determined, providing evidence for the condensation at the 3-position of the pyridine ring. This research contributes to the understanding of the structural aspects of Schiff bases and their tautomeric behavior.
Asymmetric Syntheses of Coronamic Acids
Finally, paper details the total asymmetric syntheses of norcoronamic acid and coronamic acids from the diastereoselective cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitriles. The study presents a method for obtaining these acids with high diastereoselectivity and enantiomeric excess, which is significant for the synthesis of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound has been a subject of various research studies focusing on its synthesis and chemical properties. For example, Ohfune and Nishio (1984) demonstrated a method for the stereoselective synthesis of a similar compound, highlighting the steps involved in creating such complex molecules (Ohfune & Nishio, 1984). Additionally, Flores-Holguín, Frau, and Glossman-Mitnik (2019) employed computational peptidology assisted by conceptual density functional theory to study the chemical reactivity and molecular properties of antifungal tripeptides, providing insights into the reactivity and potential applications of such compounds (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Application in Catalysis and Synthesis
The compound has relevance in the field of catalysis and synthesis. For instance, Singh et al. (2013) explored the use of a related pyrrolidine derivative as an organocatalyst in chemical reactions, indicating the potential utility of such compounds in synthetic chemistry (Singh et al., 2013). The research by Boto et al. (2001) also delves into the synthesis of disubstituted pyrrolidines and piperidines, further highlighting the versatility of these compounds in various chemical synthesis processes (Boto, Hernández, de Leon, & Suárez, 2001).
Pharmaceutical and Biomedical Research
In the pharmaceutical and biomedical field, the compound or its derivatives could potentially play a role. Wang et al. (2001) conducted a study on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, indicating the pharmaceutical applications of such structures (Wang et al., 2001). Shibata, Itoh, and Terashima (1998) synthesized a key component of HIV protease inhibitors, showing the relevance of these compounds in the development of antiviral drugs (Shibata, Itoh, & Terashima, 1998).
Wirkmechanismus
Target of Action
Lys-(Des-Arg9,Leu8)-Bradykinin, also known as (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid, primarily targets the B1 receptor . The B1 receptor is a G-protein coupled receptor involved in many physiological and pathological processes.
Action Environment
The action, efficacy, and stability of Lys-(Des-Arg9,Leu8)-Bradykinin can be influenced by various environmental factors. These may include the presence of other signaling molecules, the specific cellular context, and the overall physiological state of the organism .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTPZUQKOYEAOH-MDKUUQCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75N13O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
998.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lys-(Des-Arg9,Leu8)-Bradykinin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

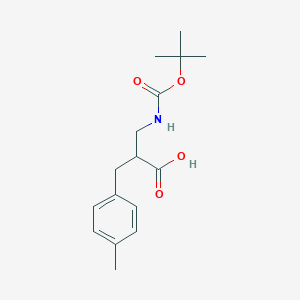
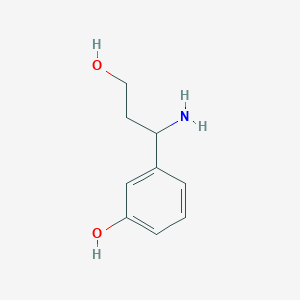
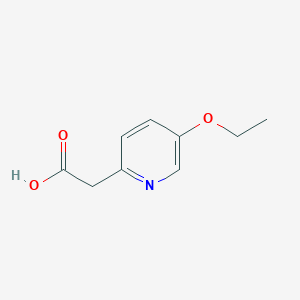
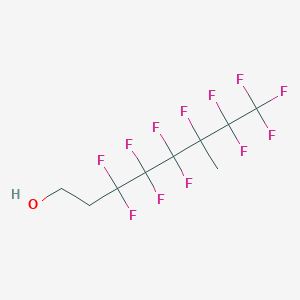
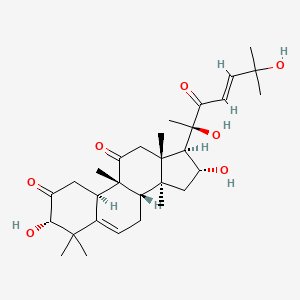
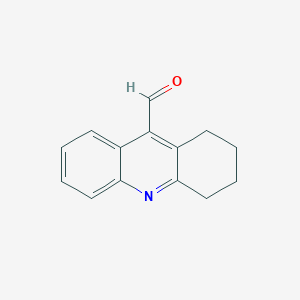
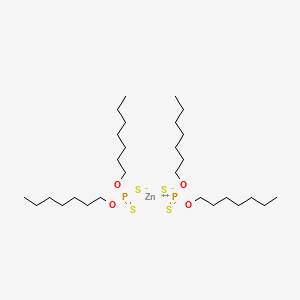
![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)


